molecular formula C12H17NO B3153611 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 76208-70-3

7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No.: B3153611
CAS No.: 76208-70-3
M. Wt: 191.27 g/mol
InChI Key: FEVROGSGQBWZHA-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: is a heterocyclic compound that belongs to the class of benzoazepines This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine and 3-methylbutanal.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the seven-membered ring. This can be achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale requires optimization of reaction conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological targets such as enzymes and receptors.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors in the nervous system, modulating their activity and influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine: This compound shares a similar core structure but contains a sulfur atom instead of nitrogen.

    7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]thiazepine: Similar to the target compound but with a thiazepine ring.

Uniqueness

7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-13-7-5-10-3-4-12(14-2)9-11(10)6-8-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVROGSGQBWZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(CC1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (see EP 285287) (25 g, 125 mmol) and 37% formalin (25 mL) in dichloroethane (250 mL) was treated with sodium triacetoxyborohydride (30 g, 250 mmol) keeping the internal temperature below 20° C. After stirring for 2 h, water was added and the pH adjusted to 10 using 50% sodium hydroxide solution. The organic layer was separated, dried over sodium sulfate and evaporated to dryness to afford the product (23 g).
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25 g
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250 mL
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30 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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